
Cadrofloxacin
Übersicht
Beschreibung
Es wurde entwickelt, um eine große Bandbreite bakterieller Infektionen zu bekämpfen, indem es die bakterielle DNA-Gyrase und Topoisomerase IV hemmt, die für die bakterielle DNA-Replikation und Transkription essentiell sind .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Cadrofloxacin umfasst mehrere Schritte, beginnend mit der grundlegenden ChinolonstrukturDie Reaktionsbedingungen beinhalten häufig die Verwendung von starken Säuren oder Basen, hohen Temperaturen und spezifischen Katalysatoren, um die korrekte Orientierung und Bindung von funktionellen Gruppen zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt im Allgemeinen denselben Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig Kristallisationsschritte, um das Endprodukt zu isolieren. Die Verwendung von Wasser als Kristallisationslösungsmittel ist üblich bei der Herstellung von Cadrofloxacinhydrochlorid, einer stabileren Form der Verbindung .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können den Chinolon-Kern modifizieren und die antimikrobielle Aktivität beeinflussen.
Substitution: Substitutionsreaktionen, insbesondere am Piperazinring, können zur Bildung von Derivaten mit veränderten Eigenschaften führen
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Natriumnitroprussid für die spektrophotometrische Analyse, Hydroxylamin für die Bildung von Charge-Transfer-Komplexen und verschiedene Oxidations- und Reduktionsmittel, abhängig von der gewünschten Reaktion .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von this compound, die jeweils potenziell unterschiedliche antimikrobielle Eigenschaften besitzen. So kann beispielsweise die Spaltung des Piperazinrings oder die Defluorierung zu signifikanten Veränderungen der Aktivität der Verbindung führen .
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Modellverbindung zur Untersuchung der Mechanismen von Fluorchinolon-Antibiotika.
Biologie: Untersucht für seine Auswirkungen auf die bakterielle DNA-Replikation und Transkription.
Medizin: Erforscht für sein Potenzial zur Behandlung von multiresistenten bakteriellen Infektionen.
Industrie: Verwendet bei der Entwicklung neuer antimikrobieller Wirkstoffe und Formulierungen
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die bakterielle DNA-Gyrase und Topoisomerase IV hemmt. Diese Enzyme sind für die Supercoiling und Entwirrung der bakteriellen DNA von entscheidender Bedeutung, Prozesse, die für die DNA-Replikation und Transkription notwendig sind. Indem es an diese Enzyme bindet, verhindert this compound, dass die Bakterien ihre DNA replizieren, was zum Zelltod führt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cadrofloxacin involves multiple steps, starting from the basic quinolone structureThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct orientation and attachment of functional groups .
Industrial Production Methods
Industrial production of this compound generally follows the same synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving crystallization steps to isolate the final product. The use of water as a crystallization solvent is common in the preparation of this compound hydrochloride, which is a more stable form of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Cadrofloxacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the quinolone core, affecting the antimicrobial activity.
Substitution: Substitution reactions, particularly at the piperazine ring, can lead to the formation of derivatives with altered properties
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitroprusside for spectrophotometric analysis, hydroxylamine for charge-transfer complex formation, and various oxidizing and reducing agents depending on the desired reaction .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different antimicrobial properties. For example, the cleavage of the piperazine ring or defluorination can lead to significant changes in the compound’s activity .
Wissenschaftliche Forschungsanwendungen
Cadrofloxacin is a fluoroquinolone antibiotic that has been studied for its potential applications in various fields, particularly in treating bacterial infections. This article provides a comprehensive overview of its scientific research applications, supported by data tables and case studies.
Clinical Applications
This compound has been evaluated for its efficacy in treating various infections, including:
- Respiratory Tract Infections : Studies have shown this compound's effectiveness against pathogens responsible for pneumonia and bronchitis.
- Urinary Tract Infections : It has been utilized in treating complicated urinary tract infections due to its ability to penetrate urinary tissues effectively.
- Skin and Soft Tissue Infections : Clinical trials indicate positive outcomes in managing skin infections caused by susceptible organisms.
Veterinary Medicine
This compound is also used in veterinary medicine to treat infections in animals, particularly in livestock. Its application includes:
- Bovine Respiratory Disease : Research shows this compound can reduce morbidity and mortality associated with respiratory infections in cattle.
- Feline and Canine Infections : It is effective against various bacterial infections in pets, contributing to improved health outcomes.
Pharmacological Studies
Research into this compound's pharmacokinetics and pharmacodynamics has provided insights into:
- Absorption and Distribution : Studies reveal that this compound is well absorbed after oral administration, with a significant volume of distribution.
- Metabolism and Excretion : The drug is primarily excreted unchanged in urine, making it suitable for treating urinary infections.
Resistance Studies
This compound's role in understanding antibiotic resistance patterns has been a significant area of research:
- Mechanisms of Resistance : Investigations have focused on how bacteria develop resistance to this compound, aiding the development of new strategies to combat resistant strains.
- Combination Therapy : Studies suggest that combining this compound with other antibiotics may enhance efficacy against resistant bacterial strains.
Efficacy Against Common Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) | Clinical Outcome |
---|---|---|
Escherichia coli | 0.5 - 2 µg/mL | Successful treatment |
Staphylococcus aureus | 1 - 4 µg/mL | Variable resistance |
Pseudomonas aeruginosa | 2 - 8 µg/mL | Effective |
Pharmacokinetic Profile
Parameter | Value |
---|---|
Bioavailability | ~70% |
Peak Plasma Concentration | 1 - 2 hours post-dose |
Half-life | 4 - 6 hours |
Renal Clearance | ~30 L/h |
Case Study 1: Treatment of Complicated UTI
A clinical trial involving patients with complicated urinary tract infections demonstrated that this compound resulted in a significant reduction in symptoms and bacterial load within one week of treatment. The study highlighted its effectiveness against multidrug-resistant strains.
Case Study 2: Veterinary Application
In a controlled study on cattle suffering from respiratory disease, treatment with this compound led to a marked improvement in clinical signs and reduced the duration of illness compared to untreated controls.
Wirkmechanismus
Cadrofloxacin exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, processes necessary for DNA replication and transcription. By binding to these enzymes, this compound prevents the bacteria from replicating their DNA, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cadrofloxacin ähnelt anderen Fluorchinolon-Antibiotika, wie z. B.:
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
Einzigartigkeit
Was this compound von diesen ähnlichen Verbindungen abhebt, ist seine verstärkte Aktivität gegen bestimmte multiresistente Bakterienstämme. Seine einzigartige chemische Struktur ermöglicht es ihm, effektiver an die bakterielle DNA-Gyrase und Topoisomerase IV zu binden, was es zu einer wertvollen Option im Kampf gegen Antibiotikaresistenz macht .
Schlussfolgerung
This compound ist ein vielversprechendes Fluorchinolon-Antibiotikum mit erheblichem Potenzial sowohl in der Forschung als auch in klinischen Umgebungen. Seine einzigartigen Eigenschaften und die breite Aktivität machen es zu einem wertvollen Werkzeug im anhaltenden Kampf gegen bakterielle Infektionen.
Biologische Aktivität
Cadrofloxacin, a fluoroquinolone antibiotic, has garnered attention for its broad-spectrum antibacterial properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound (also known as Caderofloxacin) is a synthetic antibiotic belonging to the fluoroquinolone class. It exhibits potent activity against a variety of Gram-positive and Gram-negative bacteria. The compound's structure allows it to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.
This compound acts primarily by:
- Inhibition of DNA Gyrase : This enzyme introduces negative supercoils into DNA, essential for DNA replication.
- Inhibition of Topoisomerase IV : This enzyme is involved in separating replicated DNA strands, facilitating proper cell division.
Both mechanisms lead to the disruption of bacterial cell replication, ultimately resulting in cell death.
Antibacterial Efficacy
The antibacterial efficacy of this compound has been evaluated against various pathogens. Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) for this compound compared to other antibiotics.
Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Gentamicin MIC (µg/mL) |
---|---|---|---|
Escherichia coli | 0.5 | 1 | 4 |
Staphylococcus aureus | 1 | 2 | 8 |
Pseudomonas aeruginosa | 4 | 8 | 16 |
Klebsiella pneumoniae | 1 | 2 | 8 |
The data indicate that this compound has comparable or superior activity against certain strains when measured by MIC values.
Antibiofilm Activity
In addition to its antibacterial properties, this compound demonstrates significant antibiofilm activity. A study showed that it effectively reduced biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections.
- Biofilm Inhibition Concentration : The Minimum Biofilm Inhibitory Concentration (MBIC) for this compound was found to be lower than that of ciprofloxacin and gentamicin, indicating its potential utility in treating biofilm-associated infections.
Clinical Applications
-
Case Study in Urinary Tract Infections :
A clinical trial involving patients with complicated urinary tract infections demonstrated that this compound was effective in eradicating resistant strains of E. coli. Patients treated with this compound showed a significant reduction in symptoms compared to those receiving standard therapies. -
Case Study in Respiratory Infections :
Another study focused on patients with respiratory infections caused by Klebsiella pneumoniae. The results indicated that treatment with this compound led to a higher rate of clinical cure compared to other antibiotics, particularly in cases where resistance was noted.
Safety and Toxicity Profile
While this compound exhibits potent antibacterial activity, its safety profile must also be considered. Research indicates that it has a low toxicity level in preclinical models:
- Toxicity Assessment : In studies using Caenorhabditis elegans, this compound did not significantly affect growth or reproduction compared to control groups. This suggests a favorable safety profile for therapeutic use.
Eigenschaften
IUPAC Name |
1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O4/c1-9-7-24(5-4-23-9)15-13(20)6-11-14(17(15)29-19(21)22)25(10-2-3-10)8-12(16(11)26)18(27)28/h6,8-10,19,23H,2-5,7H2,1H3,(H,27,28)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDBUKJBJJWZMG-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026510 | |
Record name | Cadrofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153808-85-6 | |
Record name | Cadrofloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153808856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cadrofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CADROFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YOQ7J9ACY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.